Acridin-4-amine hydrochloride
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Overview
Description
Acridin-4-amine hydrochloride is a derivative of acridine, a heterocyclic organic compound containing nitrogen. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities . Acridine compounds have been used industrially as pigments and dyes since the nineteenth century .
Preparation Methods
The synthesis of acridine derivatives, including acridin-4-amine hydrochloride, typically involves the Ullmann condensation method. This method condenses a primary amine with an aromatic aldehyde or carboxylic acid in the presence of a strong mineral acid, such as sulfuric acid or hydrochloric acid, followed by a cyclization step to produce acridone . Industrial production methods often involve similar synthetic routes but are scaled up to meet production demands.
Chemical Reactions Analysis
Acridin-4-amine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include alkyl iodides for N-alkylation, potassium ferricyanide for oxidation, and hydrochloric acid for cyclization . Major products formed from these reactions include N-alkyl acridones and other substituted acridine derivatives .
Scientific Research Applications
Acridin-4-amine hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other acridine derivatives. In biology and medicine, acridine derivatives are studied for their potential therapeutic effects, including anticancer, antimicrobial, and antiviral activities . Acridine compounds are also used as dyes and fluorescent materials for visualizing biomolecules and in laser technologies .
Mechanism of Action
The mechanism of action of acridin-4-amine hydrochloride involves DNA intercalation, where the planar ring structure of the acridine molecule inserts between DNA base pairs. This intercalation disrupts DNA replication and transcription, leading to cell death. Acridine derivatives also inhibit enzymes such as topoisomerase and telomerase, which are involved in DNA replication and maintenance .
Comparison with Similar Compounds
Acridin-4-amine hydrochloride is similar to other acridine derivatives, such as acriflavine, proflavine, and amsacrine. These compounds share a similar planar ring structure and exhibit similar biological activities, including anticancer and antimicrobial effects . this compound is unique in its specific substitution pattern, which may confer distinct biological properties and therapeutic potential .
Properties
IUPAC Name |
acridin-4-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2.ClH/c14-11-6-3-5-10-8-9-4-1-2-7-12(9)15-13(10)11;/h1-8H,14H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPWAMIDVCDUAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=C(C3=N2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40957347 |
Source
|
Record name | Acridin-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40957347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3594-53-4 |
Source
|
Record name | NSC211454 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211454 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acridin-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40957347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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